molecular formula C26H21N3O2S2 B15004831 2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15004831
M. Wt: 471.6 g/mol
InChI Key: HZRVZPFDBZLZJC-UHFFFAOYSA-N
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Description

2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines quinoline, benzothiophene, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzothiophene intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include sulfur-containing compounds, phenyl derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or quinoline rings.

Scientific Research Applications

2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.

    Benzothiophene derivatives: Compounds with benzothiophene structures have comparable chemical properties and applications.

    Pyrimidine analogs: Similar pyrimidine-containing compounds are used in medicinal chemistry and drug development.

Uniqueness

2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of quinoline, benzothiophene, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C26H21N3O2S2

Molecular Weight

471.6 g/mol

IUPAC Name

2-[(8-hydroxyquinolin-5-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H21N3O2S2/c30-20-13-12-16(18-10-6-14-27-23(18)20)15-32-26-28-24-22(19-9-4-5-11-21(19)33-24)25(31)29(26)17-7-2-1-3-8-17/h1-3,6-8,10,12-14,30H,4-5,9,11,15H2

InChI Key

HZRVZPFDBZLZJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=C6C=CC=NC6=C(C=C5)O

Origin of Product

United States

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